molecular formula C7H6IN3 B8053092 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8053092
M. Wt: 259.05 g/mol
InChI Key: XSDGXYHMBARMSF-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. This scaffold is structurally analogous to the well-studied [1,2,4]triazolo[1,5-a]pyrimidines, which exhibit broad biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The iodine substituent at position 6 and methyl group at position 2 distinguish this compound from other derivatives.

Properties

IUPAC Name

6-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGXYHMBARMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Oxidants in CDC Reactions

Oxygen or air is critical in CDC methods, driving dehydrogenation and cyclization. Increasing acetic acid equivalents enhances proton availability, accelerating imine formation. Excessive acid (>6 eq.) promotes side reactions, necessitating precise stoichiometry.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve yields in metal-free methods by stabilizing charged intermediates. Ethanol, used in CDC, balances solubility and reactivity while minimizing by-products.

Iodination Strategies

Direct iodination during cyclization (e.g., using IBDA) avoids multi-step sequences. Alternatively, halogen exchange offers flexibility but requires purified precursors .

Chemical Reactions Analysis

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with various reagents to form new heterocyclic compounds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, an inhibitor of PHD-1, and inhibitors of JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 6 significantly influence solubility, stability, and reactivity. Key comparisons include:

Compound Substituents Melting Point (°C) Solubility Key Applications References
6-Iodo-2-methyl derivative 6-I, 2-Me Not reported Moderate in DMSO Medicinal chemistry, imaging
6-Bromo-2-methyl derivative 6-Br, 2-Me Not reported Soluble in organic solvents Antiproliferative agents
8-Nitro derivative 8-NO₂ Not reported Limited data Potential kinase inhibitors
5-Methyl-7-aryl derivatives 5-Me, 7-Aryl 230.1–306.5 Varies with aryl group Antiproliferative activities
  • Iodo vs.
  • Methyl Group : The 2-methyl group enhances lipophilicity, improving membrane permeability .

Structural and Crystallographic Insights

  • Planarity : The triazolo-pyridine core is nearly planar, as shown in ethyl 6-methyl-8-phenyl derivatives (r.m.s. deviation = 0.0068 Å) . Substituents like iodine may distort planarity, affecting DNA intercalation or enzyme binding.
  • Crystal Packing : Aryl groups at position 7 create π-π stacking interactions, enhancing stability .

Biological Activity

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an iodine atom at the 6-position and a methyl group at the 2-position of the triazole ring, contributing to its unique chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C₆H₄IN₃
  • Molecular Weight : 245.02 g/mol
  • Structural Characteristics : Contains a fused triazole and pyridine ring system, which influences its biological interactions and chemical reactivity.

The biological activity of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is largely attributed to its ability to interact with various biological targets:

  • Target Proteins : The compound has been shown to act as an inhibitor of specific kinases such as TGF-β type I receptor kinase (ALK5), which plays a role in cancer progression and fibrosis .
  • Biochemical Pathways : It may influence pathways related to immune response and cell differentiation through its interaction with RORγt, a transcription factor involved in inflammatory processes .

Biological Activities

Research indicates that 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits several notable biological activities:

  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has shown potent inhibitory effects on ALK5 with an IC50 value of 0.013 μM in kinase assays .
  • Anti-inflammatory Effects : It acts as a RORγt inverse agonist, which can reduce the production of pro-inflammatory cytokines such as IL-17A in immune cells .
  • Selectivity and Bioavailability : Studies have demonstrated that derivatives of this compound can be highly selective for their targets and exhibit favorable pharmacokinetic profiles. For example, one analogue showed an oral bioavailability of 51% in rat models .

Comparative Analysis with Similar Compounds

The following table compares 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine with structurally similar compounds:

Compound NameSimilarity ScoreKey Features
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine0.79Bromine substituent instead of iodine
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine0.78Bromine at the 7-position
[1,2,4]Triazolo[1,5-a]pyridin-7-ol0.77Hydroxyl group at the 7-position
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde0.73Aldehyde functional group at the 2-position

The presence of iodine at the 6-position enhances the biological activity compared to other derivatives lacking such halogenation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • In Vitro Studies : A study demonstrated that derivatives of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar levels .
  • In Vivo Evaluations : The pharmacokinetic properties were assessed in animal models showing promising systemic exposure and bioavailability which are critical for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has established that modifications in the substituents on the triazole ring significantly affect both potency and selectivity towards specific biological targets .

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